molecular formula C10H13ClFNO2 B8096467 5-AMino-2-fluoro-benzeneacetic acid ethyl ester HCl

5-AMino-2-fluoro-benzeneacetic acid ethyl ester HCl

Cat. No.: B8096467
M. Wt: 233.67 g/mol
InChI Key: PEUCUJYTNJLETL-UHFFFAOYSA-N
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Description

Ethyl ester hydrochlorides typically combine an esterified carboxylic acid with a hydrochlorinated amine group, enhancing solubility and stability for pharmaceutical applications. The fluorine substituent in the benzene ring likely influences electronic and steric properties, affecting reactivity and binding interactions .

Properties

IUPAC Name

ethyl 2-(5-amino-2-fluorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11;/h3-5H,2,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUCUJYTNJLETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-2-fluoro-benzeneacetic acid ethyl ester hydrochloride (commonly referred to as 5-AFBAEE HCl) is a compound of interest due to its potential biological activities. This article aims to explore the synthesis, biological evaluation, and specific case studies highlighting its pharmacological properties.

Synthesis of 5-AFBAEE HCl

The synthesis of 5-AFBAEE HCl typically involves the reaction of 2-fluoro-benzeneacetic acid with ethyl chloroformate in the presence of a base, followed by amination using ammonia or an amine derivative. This method allows for the introduction of the amino group, which is crucial for enhancing the compound's biological activity.

Biological Activity Overview

The biological activity of 5-AFBAEE HCl has been evaluated across various assays, focusing primarily on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that 5-AFBAEE HCl exhibits significant anticancer activity against various cell lines. The compound was tested against human cancer cell lines, revealing an IC50 value in the low micromolar range. For instance, in vitro assays indicated that 5-AFBAEE HCl inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 10 μM and 15 μM, respectively .

Antimicrobial Activity

In addition to its anticancer properties, 5-AFBAEE HCl has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. The compound displayed MIC values ranging from 8 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Preliminary studies suggest that 5-AFBAEE HCl may possess antiviral properties as well. In vitro assays against viral strains such as HIV and Chikungunya virus demonstrated a reduction in viral replication with EC50 values around 12 μM . These findings indicate that the compound may inhibit viral entry or replication processes.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the effects of 5-AFBAEE HCl on MCF-7 cells. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analysis indicating an increase in apoptotic cells at higher concentrations. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Spectrum

A study assessing the antimicrobial spectrum of 5-AFBAEE HCl found it effective against several pathogenic strains. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with amoxicillin against resistant strains of S. aureus. This suggests potential for use in combination therapies .

Research Findings Summary Table

Activity Cell Line/Pathogen IC50/MIC Values Reference
AnticancerMCF-7~10 μM
AnticancerA549~15 μM
AntimicrobialStaphylococcus aureus8–32 μg/mL
AntimicrobialEscherichia coli16–32 μg/mL
Antiviral (HIV)HIV~12 μM
Antiviral (Chikungunya)Chikungunya virus~12 μM

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
5-Amino-2-fluoro-benzeneacetic acid ethyl ester HCl has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of this compound exhibit spasmolytic activity, making them useful in treating conditions involving muscle spasms. Studies have shown that these compounds can effectively inhibit contractions in isolated ileum tissues stimulated by spasmogens such as acetylcholine and histamine .

Case Study: Spasmolytic Activity
In a comparative study, the spasmolytic effects of 5-amino derivatives were tested against papaverine, a standard spasmolytic agent. The results demonstrated comparable efficacy, indicating that these compounds could serve as alternatives in clinical settings where muscle relaxation is required .

Neuropharmacology

Cognitive Enhancement:
Research has indicated that this compound may enhance cognitive functions such as acquisition and memory retention. In animal models, compounds derived from this structure have shown improvements in learning tasks when subjected to avoidance response tests and maze navigation challenges .

Case Study: Memory Retention
In experiments involving rats, treatment with m-[2-(benzylmethylamino)-ethyl]-benzoic acid methyl ester (a related compound) facilitated better memory acquisition and retention compared to untreated controls. This suggests potential applications in developing cognitive enhancers for therapeutic use in neurodegenerative conditions .

Drug Development

Intermediates in Synthesis:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development processes. For instance, it can be used to synthesize more complex molecules with enhanced therapeutic profiles .

Table 1: Synthesis Pathways and Applications

CompoundSynthesis MethodApplication
This compoundHydrolysis followed by esterificationSpasmolytic agents
m-[2-(benzylmethylamino)-ethyl]-benzoic acid methyl esterEsterification with alcoholsCognitive enhancers
Related fluorinated compoundsVarious organic reactionsDrug intermediates

Analytical Chemistry

Analytical Applications:
The compound is also utilized in analytical chemistry for developing methods to quantify and analyze similar compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to determine the purity and concentration of this compound in pharmaceutical formulations .

Toxicological Studies

Safety Profile:
Toxicological assessments indicate that this compound has a favorable safety profile, showing low toxicity levels in animal studies. For instance, the oral LD50 was reported to be between 500-700 mg/kg in mice, suggesting that it could be well tolerated at therapeutic doses . Long-term studies have shown no significant pathological changes in vital organs post-treatment, reinforcing its potential for clinical use .

Comparison with Similar Compounds

Key Differences :

  • The ethyl ester and HCl salt in the target compound would enhance solubility in polar solvents compared to the non-esterified benzoic acid derivative .
  • The trifluoromethyl group in 5-Amino-2-chlorobenzotrifluoride increases hydrophobicity, whereas the ethyl ester in the target compound balances lipophilicity and solubility .

Ethyl Ester Hydrochlorides

L-Cysteine Ethyl Ester HCl (studied in ) shares the ethyl ester HCl moiety. Comparative insights:

Property This compound L-Cysteine Ethyl Ester HCl Myristic Acid Ethyl Ester
Functional Groups Aromatic amine, fluorine, ester, HCl Thiol, amine, ester, HCl Saturated fatty acid ester
Hydrophobicity Moderate (aromatic + ester) Low (polar thiol/amine) High (long aliphatic chain)
Interaction with Membranes Likely disrupts lipid bilayers Binds to DPPC headgroups Integrates into lipid membranes

Research Findings :

  • Ethyl ester HCl salts, like L-cysteine ethyl ester HCl, interact with phospholipid headgroups (e.g., DPPC) via electrostatic and hydrogen bonding, altering membrane dynamics . This suggests the target compound may similarly influence lipid-based drug delivery systems.

Implications for Drug Design and Delivery

  • Lipid Carrier Systems : The target compound’s ethyl ester HCl group may enhance encapsulation efficiency in liposomes, similar to L-cysteine ethyl ester HCl’s role in modulating DPPC membrane properties .
  • Bioactivity: The fluorine substituent could improve metabolic stability and target binding compared to chlorine or non-halogenated analogs, as seen in halogenated benzene derivatives .

Preparation Methods

Direct Esterification of 5-Amino-2-fluorophenylacetic Acid

The most straightforward method involves the esterification of 5-amino-2-fluorophenylacetic acid with ethanol under acidic conditions. Hydrochloric acid (HCl) serves both as a catalyst and a proton source for salt formation.

Reaction Conditions :

  • Substrate : 5-Amino-2-fluorophenylacetic acid (1 equiv).

  • Solvent : Anhydrous ethanol or THF.

  • Catalyst : Concentrated HCl (2–3 equiv).

  • Temperature : Reflux at 78–85°C for 6–12 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and evaporation.

  • Salt Formation : The free base is treated with HCl in diethyl ether to precipitate the HCl salt.

Yield : 65–78% after recrystallization from ethanol/chloroform.

Halogenation Followed by Nucleophilic Substitution

Alternative routes begin with halogenated precursors. For example, 5-bromo-2-fluorophenylacetic acid ethyl ester undergoes amination via Pd-catalyzed coupling or nucleophilic substitution.

Example Protocol :

  • Bromination : Ethyl 2-(2-fluorophenyl)acetate is brominated at the 5-position using NBS (N-bromosuccinimide) in CCl₄.

  • Amination : The bromo intermediate reacts with ammonia or benzophenone imine in the presence of Pd(OAc)₂/Xantphos, yielding the amino derivative.

  • Acidification : The product is treated with HCl gas to form the hydrochloride salt.

Key Data :

StepReagentsConditionsYield
BrominationNBS, CCl₄80°C, 4 h85%
AminationNH₃, Pd/Xantphos100°C, 12 h62%

Reductive Amination of Keto Esters

A less common approach involves reductive amination of ethyl 2-(2-fluoro-5-oxophenyl)acetate. This method uses sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Pd/C.

Procedure :

  • Substrate : Ethyl 2-(2-fluoro-5-oxophenyl)acetate.

  • Amine Source : Ammonium acetate or aqueous NH₃.

  • Reducing Agent : NaBH₃CN in methanol or H₂ (1 atm) over 10% Pd/C.

  • Workup : Filtration, solvent removal, and HCl salt precipitation.

Advantages : Avoids harsh halogenation conditions; suitable for scale-up.
Yield : 58–70%.

Optimization of Critical Parameters

Solvent Systems

  • Polar aprotic solvents (THF, DMF) enhance reaction rates in amination steps but complicate purification.

  • Ether-water biphasic systems improve yield in esterification by shifting equilibrium via Le Chatelier’s principle.

Catalysts

  • Acid Catalysts : HCl, H₂SO₄, or p-toluenesulfonic acid (PTSA) for esterification.

  • Transition Metal Catalysts : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination.

Purification Techniques

  • Flash Chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (3:1 to 1:2).

  • Recrystallization : Ethanol/chloroform (1:1) or diethyl ether/hexanes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 1.25 (t, 3H, CH₂CH₃), 3.62 (s, 2H, CH₂CO), 4.15 (q, 2H, OCH₂), 6.82–7.05 (m, 3H, aromatic), 8.12 (s, 2H, NH₂).

  • IR : 3250 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C–F).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O + 0.1% TFA, 70:30).

  • Melting Point : 192–194°C (decomposition).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct EsterificationSimple, fewer stepsRequires high-purity starting acid65–78%
Halogenation/AminationScalable, versatilePd catalysts increase cost60–70%
Reductive AminationMild conditionsLower yields, side products58–70%

Industrial-Scale Considerations

  • Cost Efficiency : Direct esterification is preferred for bulk production due to lower catalyst costs.

  • Safety : HCl gas handling requires corrosion-resistant equipment.

  • Environmental Impact : Pd-based methods generate metal waste, necessitating recycling protocols .

Q & A

Basic: What are the recommended analytical techniques for characterizing the interaction of 5-amino-2-fluoro-benzeneacetic acid ethyl ester HCl with lipid bilayers in drug delivery studies?

Methodological Answer:
Use Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy to analyze interactions between the compound and phospholipid headgroups (e.g., DPPC). FTIR can detect shifts in vibrational modes of functional groups (e.g., C-N stretching, PO2 symmetric/asymmetric vibrations) to assess hydration effects and binding . Raman spectroscopy complements this by analyzing S-H or C-S bond perturbations in anhydrous or hydrated states. For example, freeze-dried samples on gold-coated slides with 100 exposures (5 sec each) provide sufficient signal-to-noise ratios .

Advanced: How can researchers resolve contradictions in spectral data when studying hydration-dependent interactions of this compound with lipid membranes?

Methodological Answer:
Contradictions in FTIR/Raman data (e.g., PO2 wave number shifts) may arise from competing effects of water displacement and direct phosphate group binding. To resolve this:

  • Perform controlled hydration experiments using D₂O/H₂O dispersions to isolate water-mediated interactions .
  • Compare molar ratio variations (e.g., 1:1 vs. 1:5 compound-to-lipid ratios) to differentiate concentration-dependent binding mechanisms .
  • Use multivariate analysis (e.g., principal component analysis) on spectral datasets to deconvolute overlapping peaks caused by hydration-induced structural rearrangements .

Basic: What synthetic strategies are effective for introducing the ethyl ester group into fluoro-benzeneacetic acid derivatives?

Methodological Answer:
The ethyl ester group can be introduced via acid-catalyzed esterification :

React the carboxylic acid precursor (e.g., 5-amino-2-fluoro-benzeneacetic acid) with ethanol in the presence of H₂SO₄ or HCl gas.

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester .

Confirm esterification success using ¹H-NMR (look for triplet signals at ~1.2 ppm for CH₃ and quartet at ~4.1 ppm for CH₂) .

Advanced: How can computational modeling predict the compound’s bioavailability and membrane permeability in lipid-based delivery systems?

Methodological Answer:

Use density functional theory (DFT) to calculate the compound’s dipole moment and polar surface area, which correlate with passive diffusion across lipid bilayers .

Perform molecular dynamics (MD) simulations with lipid bilayer models (e.g., DPPC) to assess insertion energetics and hydrogen-bonding interactions with phosphate headgroups .

Validate predictions experimentally via parallel artificial membrane permeability assays (PAMPA) using phosphatidylcholine membranes .

Basic: What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group .
  • Use chemical fume hoods and wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Monitor for decomposition products (e.g., free carboxylic acids) via TLC (silica plates, UV visualization) during long-term storage .

Advanced: What experimental designs optimize the compound’s stability in aqueous formulations for in vitro studies?

Methodological Answer:

  • Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to minimize ester hydrolysis .
  • Use pH-stat titration to determine hydrolysis kinetics across pH 4–8 (maximum stability typically at pH 5–6) .
  • Incorporate liposomal encapsulation (DPPC/cholesterol, 7:3 molar ratio) to shield the compound from aqueous degradation while maintaining controlled release .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Conduct high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA mobile phase, UV detection at 254 nm) .
  • Confirm absence of residual solvents (e.g., chloroform) via gas chromatography-mass spectrometry (GC-MS) .
  • Use elemental analysis to verify Cl⁻ content from the HCl salt (theoretical Cl%: ~16.5%) .

Advanced: What mechanistic insights explain the compound’s reduced bioactivity in highly hydrated lipid systems?

Methodological Answer:
Hydration may weaken interactions between the compound’s amino/fluoro groups and lipid headgroups:

  • FTIR data show reduced C-N bond strength in hydrated DPPC, suggesting water competes for hydrogen-bonding sites .
  • Raman spectra reveal decreased S-H stretching force constants in hydrated gels, indicating altered conformational stability .
  • Mitigate this by designing hybrid lipid-polymer nanoparticles (e.g., PLGA cores with DPPC shells) to limit water penetration .

Basic: What spectroscopic markers distinguish the free base form from the HCl salt of this compound?

Methodological Answer:

  • ¹H-NMR : The HCl salt shows a downfield shift (~2.5 ppm) for the NH₂ protons due to protonation .
  • FTIR : The HCl salt exhibits a broad N-H stretch at 2500–3000 cm⁻¹, absent in the free base .
  • X-ray diffraction : HCl salt crystals display distinct lattice parameters (e.g., d-spacing ~4.2 Å) compared to the free base .

Advanced: How do steric effects from the fluorine substituent influence the compound’s binding affinity to target enzymes?

Methodological Answer:

  • Perform docking simulations (AutoDock Vina) to compare binding poses with/without the 2-fluoro group. Fluorine’s electronegativity often enhances π-stacking with aromatic enzyme residues .
  • Validate via isothermal titration calorimetry (ITC) to measure ΔG changes upon fluorine substitution .
  • Synthesize defluoro analogs and compare IC₅₀ values in enzyme inhibition assays to quantify steric/electronic contributions .

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